molecular formula C9H9ClO B13531883 1-(2-Chloro-6-methylphenyl)ethan-1-one

1-(2-Chloro-6-methylphenyl)ethan-1-one

Cat. No.: B13531883
M. Wt: 168.62 g/mol
InChI Key: HYSBHAXTUDJQHB-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO. It is also known by its IUPAC name, 1-(2-chloro-6-methylphenyl)ethanone. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

The synthesis of 1-(2-chloro-6-methylphenyl)ethan-1-one can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-chloro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with proteins and other biomolecules .

Comparison with Similar Compounds

1-(2-Chloro-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)ethanone

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3

InChI Key

HYSBHAXTUDJQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)C

Origin of Product

United States

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